2-(3-Hydroxypropyl)cyclododecanone

描述

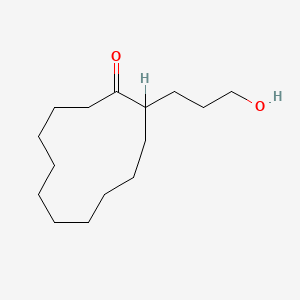

2-(3-Hydroxypropyl)cyclododecanone (C₁₅H₂₈O₂) is a cyclododecanone derivative featuring a hydroxypropyl substituent at the 2-position of the 12-membered cyclic ketone. It serves as a critical intermediate in synthesizing macrolide antibiotics, particularly erythromycin derivatives . The compound is synthesized via a multi-step process:

Formation of the pyrrolidine enamine of cyclododecanone (C₁₂H₂₂O, MW 182.305 g/mol) .

Reaction with ethyl acrylate to introduce the propyl chain.

Lithium aluminum hydride (LiAlH₄) reduction to yield the final hydroxypropyl-substituted product .

Its molecular weight is approximately 240.36 g/mol (calculated as C₁₅H₂₈O₂), with enhanced polarity compared to cyclododecanone due to the hydroxyl group. This structural modification impacts solubility, reactivity, and biological activity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Hydroxypropyl)cyclododecanone, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via the pyrrolidine enamine method. Cyclododecanone (11) is first converted to its pyrrolidine enamine, which reacts with ethyl acrylate under Michael addition conditions. The intermediate undergoes lithium aluminum hydride (LiAlH₄) reduction to yield this compound (12). Key parameters include strict anhydrous conditions during enamine formation, controlled temperature (0–5°C for Michael addition), and stoichiometric excess of LiAlH₄ to ensure complete reduction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the hydroxypropyl substitution pattern and cyclododecanone backbone. Conformational analysis via H-H NOESY can resolve spatial proximity of substituents.

- X-ray Diffraction : Single-crystal X-ray analysis reveals the [3333]-square conformation of the cyclododecanone ring, which is stabilized by intramolecular hydrogen bonding between the hydroxypropyl group and the ketone oxygen .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways.

Q. What role does this compound play in macrolide antibiotic synthesis?

The compound serves as a precursor in constructing the erythromycin macrolide scaffold. Its hydroxypropyl side chain mimics the C9–C11 segment of erythromycin, enabling stereocontrolled functionalization for lactone ring formation. This application underscores its utility in medicinal chemistry for antibiotic analog development .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in macrocyclization reactions?

The [3333]-square conformation of the cyclododecanone ring (observed in both solution and crystal states) imposes steric constraints that dictate regioselectivity during macrocyclization. Computational modeling (e.g., molecular mechanics) paired with experimental kinetics can identify transition states where the hydroxypropyl group acts as a directing moiety. Steric hindrance from the rigid ring structure may favor endo-trig cyclization pathways .

Q. What factors govern the reduction selectivity of 2-substituted cyclododecanones to trans-1,2-disubstituted cyclododecanes?

Studies show that reducing agents (e.g., NaBH₄, LiAlH₄) and temperature modulate stereoselectivity. For example, LiAlH₄ at −78°C preferentially yields trans-1,2-disubstituted products due to axial attack on the ketone, while elevated temperatures favor equatorial attack and cis isomers. Solvent polarity (e.g., THF vs. Et₂O) further fine-tunes selectivity by stabilizing specific transition states .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies often arise from conformational polymorphism or solvent-dependent shifts. Strategies include:

- Cross-validation : Compare NMR data across solvents (CDCl₃, DMSO-d₆) to assess hydrogen bonding effects.

- Dynamic NMR : Variable-temperature H NMR can reveal rotameric equilibria affecting peak splitting.

- Database Mining : Use SciFinder or Reaxys to aggregate and contrast literature data, filtering by experimental conditions .

Q. What are the emerging pharmacological applications of this compound derivatives, and how are their biological activities assessed?

Derivatives such as N-(3-hydroxypropyl)oxalamides exhibit potential as kinase inhibitors or antiviral agents. Biological assays include:

- Enzyme Inhibition : Fluorescence polarization assays to measure IC₅₀ values against target kinases.

- Cellular Uptake : Radiolabeled analogs tracked via LC-MS to evaluate membrane permeability.

- In Vivo Efficacy : Xenograft models for antitumor activity, with pharmacokinetic profiling (e.g., half-life, bioavailability) .

Q. Methodological Guidance

- Handling Precautions : Use anhydrous gloves (nitrile or neoprene) and tightly sealed goggles due to the compound’s hygroscopicity and potential irritancy .

- Data Reproducibility : Document solvent purity, catalyst batches, and reaction vessel geometry (e.g., round-bottom vs. Schlenk flasks) to minimize variability.

- Computational Tools : Employ Gaussian or ORCA for DFT calculations to predict reaction pathways and validate experimental outcomes .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Hydroxypropyl)cyclododecanone with structurally or functionally related compounds:

Key Observations:

- Polarity: The hydroxypropyl group in this compound increases polarity compared to cyclododecanone, though less than polyhydroxylated compounds like ethyl 3,4,5-trihydroxybenzoate.

- Solubility: Cyclododecanone derivatives are generally lipophilic, but the hydroxyl group may improve solubility in polar solvents. For comparison, valganciclovir HCl (a structurally unrelated compound) has a solubility of 70 mg/mL in water due to its hydrophilic nature .

- Reactivity: The cyclic ketone in this compound enables nucleophilic additions, while the hydroxyl group facilitates esterification or etherification reactions.

属性

CAS 编号 |

32539-82-5 |

|---|---|

分子式 |

C15H28O2 |

分子量 |

240.38 g/mol |

IUPAC 名称 |

2-(3-hydroxypropyl)cyclododecan-1-one |

InChI |

InChI=1S/C15H28O2/c16-13-9-11-14-10-7-5-3-1-2-4-6-8-12-15(14)17/h14,16H,1-13H2 |

InChI 键 |

WPUUQDHXECKYPM-UHFFFAOYSA-N |

规范 SMILES |

C1CCCCCC(=O)C(CCCC1)CCCO |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。